molecular formula C7H9NO4 B2496231 cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid CAS No. 2135785-62-3

cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B2496231
CAS No.: 2135785-62-3
M. Wt: 171.152
InChI Key: IGXPOTLWCQJQJQ-KIRWANIJSA-N
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Description

cis-6-Oxo-7-oxa-5-azaspiro[34]octane-2-carboxylic acid is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a lactone can lead to the formation of the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized spirocyclic compound, while reduction could produce a more reduced form. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, potentially leading to high specificity and potency. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the compound’s design and intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid is unique due to its specific arrangement of functional groups and the presence of both oxygen and nitrogen within the spirocyclic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c9-5(10)4-1-7(2-4)3-12-6(11)8-7/h4H,1-3H2,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXPOTLWCQJQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2135785-62-3
Record name rac-(2s,4s)-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid
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